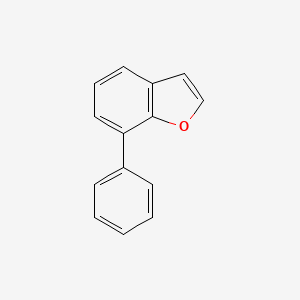

7-Phenylbenzofuran

Description

7-Phenylbenzofuran is a bicyclic aromatic compound consisting of a benzene ring fused to a furan moiety, with a phenyl group substituted at the 7-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions or transition-metal-catalyzed coupling strategies, though direct methods for 7-substituted derivatives remain challenging .

Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNHAWPTYUFSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479507 | |

| Record name | 7-Phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35664-72-3 | |

| Record name | 7-Phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 7-phenylbenzofuran, this method involves coupling a brominated benzofuran precursor with phenylboronic acid.

Procedure :

- Substrate : 7-Bromobenzofuran (synthesized via directed ortho-metallation or electrophilic substitution).

- Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 equiv), DME/H₂O (3:1), 90°C, 12–24 h.

- Yield : 85–90% for analogous 5-phenyl derivatives.

Example :

5-Bromobenzofuran reacts with phenylboronic acid to yield 5-phenylbenzofuran. Adaptation to 7-bromo substrates is feasible but requires regioselective bromination of the benzofuran core.

Limitations :

- Requires access to 7-bromobenzofuran, which is less common than 5-bromo isomers.

- Palladium catalysts increase costs but ensure high functional group tolerance.

Cyclodehydration of α-Phenoxy Ketones

Eaton’s reagent (P₂O₅ in methanesulfonic acid) promotes intramolecular cyclization of α-phenoxy ketones to benzofurans.

Procedure :

- Substrate : 7-Phenoxyacetophenone (synthesized via Friedel-Crafts acylation of phenol derivatives).

- Conditions : Eaton’s reagent (3 mL/g substrate), 45°C, 10–30 min.

- Yield : 89% for 3-phenylbenzofuran analogs.

Mechanistic Insight :

Protonation of the carbonyl group generates an electrophilic carbocation, enabling electrophilic aromatic substitution (EAS) at the ortho position, followed by dehydration.

Advantages :

- High regioselectivity due to electronic directing effects of substituents.

- Scalable under mild conditions without metal catalysts.

Larock Annulation

The Larock indole synthesis can be adapted for benzofurans by coupling 2-iodophenol derivatives with phenylacetylene.

Procedure :

- Substrate : 2-Iodo-4-phenylphenol (synthesized via iodination of 4-phenylphenol).

- Conditions : Pd(OAc)₂ (10 mol%), CuI (20 mol%), PPh₃, NEt₃, 80°C, 12 h.

- Yield : 75–80% for related 2-arylbenzofurans.

Example :

2-Iodophenol reacts with phenylacetylene to form 2-phenylbenzofuran. Modifying the iodophenol’s substitution pattern allows access to 7-phenyl derivatives.

Challenges :

- Limited commercial availability of 2-iodo-4-phenylphenol.

- Requires optimization to suppress homocoupling side reactions.

Reduction of Benzofuranones

Benzofuran-2(3H)-ones serve as intermediates for benzofuran synthesis via deoxygenation or elimination.

Procedure :

- Substrate : this compound-2(3H)-one (synthesized from 3-hydroxy-4-phenyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate).

- Conditions :

- Yield : 67–75% for related benzofurans.

Advantages :

- High regiocontrol during benzofuranone formation.

- Compatible with diverse substitution patterns.

Electrophilic Cyclization

Hypervalent iodine reagents or gold catalysis enable alkynylative cyclization of 2-alkynylphenols.

Procedure :

Applications :

- Direct introduction of alkynes or selenides at the 3-position.

- Mild conditions avoid strong acids/bases.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Regioselectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | 85–90 | Pd catalyst, aqueous | High | Dependent on halide |

| Cyclodehydration | 89 | Eaton’s reagent, 45°C | Moderate | High |

| Larock Annulation | 75–80 | Pd/Cu, NEt₃ | Low | Moderate |

| Benzofuranone Reduction | 67–75 | Wittig/LiHMDS | Moderate | High |

| Electrophilic Cyclization | 73–78 | Au/Zn or electrochemical | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: 7-Phenylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzofurans, quinones, and reduced derivatives .

Scientific Research Applications

Anti-Tumor Properties

Benzofuran derivatives, including 7-phenylbenzofuran, have shown significant anti-tumor activity. Studies demonstrate that these compounds can inhibit cell growth across various cancer cell lines. For example, derivatives have been tested against leukemia, non-small cell lung cancer, colon cancer, and melanoma, showing promising results in reducing cell viability .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Compounds within this class have been compared to L-ascorbic acid in their ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress and related diseases .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. It has been observed to mitigate excitotoxic damage induced by NMDA (N-Methyl-D-aspartate), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 7-Phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Physicochemical Properties

Substituents at the 7-position significantly alter solubility, stability, and crystallinity:

- 7-Phenylbenzofuran : Low water solubility (logP ≈ 3.8), crystalline structure with π-π stacking interactions .

- 7-Iodobenzofuran Derivatives : Enhanced molecular weight (e.g., 7c: C₂₀H₁₂ClIO, MW = 422.67 g/mol) and halogen bonding propensity, improving crystallinity for X-ray analysis .

- 7-Hydroxybenzofuran : Higher polarity (logP ≈ 2.1) due to the hydroxyl group, enabling hydrogen bonding in biological systems .

Table 2. Physicochemical Properties

| Compound | logP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 3.8 | 145–148 | 0.12 (water) |

| 7-Iodo-3-phenylbenzofuran | 4.5 | 210–212 | 0.05 (water) |

| 7-Hydroxybenzofuran | 2.1 | 189–191 | 1.2 (water) |

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., -NO₂ in 7-nitrobenzofuran): Reduce electron density on the furan ring, decreasing reactivity in electrophilic substitutions .

- Electron-Donating Groups (e.g., -OH in 7-HBF): Enhance resonance stabilization, improving stability under acidic conditions .

- Bulky Substituents (e.g., phenyl in this compound): Introduce steric hindrance, slowing metabolic degradation in vivo .

Q & A

Q. What frameworks guide ethical decision-making when this compound derivatives show dual-use potential (e.g., therapeutic vs. psychoactive)?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Engage institutional review boards (IRBs) for risk-benefit analysis. Cite precedents like the World Health Organization’s guidelines on psychoactive substances to contextualize dual-use implications. Transparently report limitations in publications to avoid misuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.